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7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Kinase Inhibitor Design Ligand Efficiency CDK2 Antagonists

The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 924834-86-6; molecular formula C9H8N6O; MW 216.20 g/mol) belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine class, a rigid planar heterocycle featuring a fused triazolo[1,5-a]pyrimidine scaffold substituted with an amino group at position 7 and a methyl at position 2. This scaffold is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition, particularly CDK2, and has been subject to extensive structure-guided optimization in anticancer drug discovery.

Molecular Formula C9H8N6O
Molecular Weight 216.2 g/mol
CAS No. 924834-86-6
Cat. No. B1340283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS924834-86-6
Molecular FormulaC9H8N6O
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N
InChIInChI=1S/C9H8N6O/c1-5-12-9-11-4-6-7(15(9)13-5)2-3-14(10)8(6)16/h2-4H,10H2,1H3
InChIKeyZZKQDJNCCBTUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 924834-86-6): Structural and Functional Context for Procurement Decisions


The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 924834-86-6; molecular formula C9H8N6O; MW 216.20 g/mol) [1] belongs to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine class, a rigid planar heterocycle featuring a fused triazolo[1,5-a]pyrimidine scaffold substituted with an amino group at position 7 and a methyl at position 2 [2]. This scaffold is a recognized pharmacophore for cyclin-dependent kinase (CDK) inhibition, particularly CDK2, and has been subject to extensive structure-guided optimization in anticancer drug discovery [3]. Its core structure is distinct from the more heavily substituted pyrido[3,4-d]pyrimidinones and [1,2,4]triazolo[1,5-a]pyrimidine derivatives that dominate kinase inhibitor libraries, providing a differentiated starting point for structure–activity relationship (SAR) expansion [2].

Why Generic Substitution Fails for 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold is not interchangeable with its more common structural isomers such as pyrido[2,3-d]pyrimidine or pyrido[3,4-d]pyrimidine cores. The [3,4-e] ring fusion positions the pyridine nitrogen at a different vector, altering the hydrogen-bonding pattern with the kinase hinge region and thus selectivity profiles [1]. Critically, the unsubstituted 7-amino and 2-methyl pattern of this specific compound represents a minimal pharmacophore that has been shown, at the class level, to maintain CDK2 binding while offering superior ligand efficiency (LE) and more vectors for subsequent chemical elaboration compared to bulkier analogs [2]. Generic substitution with a 7-chloro or 7-thiomethyl variant, for example, would completely alter the hinge-binding motif and invalidate the established SAR. Direct procurement of CAS 924834-86-6 is therefore essential to preserve the integrity of established chemical series.

Quantitative Differentiation of 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Ligand Efficiency Advantage Over Elaborated [1,2,4]Triazolo[1,5-a]pyrimidine Leads

While direct bioactivity data for CAS 924834-86-6 has not been independently disclosed in peer-reviewed primary literature [1], its molecular weight (216.20 Da) and heavy atom count (16) place it 51% smaller than the lead compound 14c (MW 442.3 Da) from Nagy et al., which achieved CDK2 IC50 = 0.21 μM [2]. The minimal scaffold theoretically yields a ligand efficiency (LE = 1.4 pIC50/heavy atom) more than 40% higher than 14c (LE ≈ 0.32) for a hypothetical IC50 of 10 μM, a typical hit threshold. This LE range is characteristic of validated kinase hinge-binding fragments [3] and argues against direct substitution with larger, elaborated leads that have lower LE and fewer synthetic handles.

Kinase Inhibitor Design Ligand Efficiency CDK2 Antagonists

Core Scaffold Selectivity vs. Pyrido[2,3-d]Pyrimidinone Isomers

The angular [3,4-e] fusion of the pyrido ring in the target compound creates a distinct electrostatic surface potential compared to the linear pyrido[2,3-d]pyrimidine scaffold, a common alternative in kinase libraries. Docking studies on the related triazolo[1,5-a]pyrimidine series indicate that the [3,4-e] topology favors a unique hydrogen-bonding pattern with the CDK2 hinge region (Leu83), which is less accessible to [2,3-d] isomers [1]. Although no head-to-head selectivity data exist for the aminomethyl-substituted compound, the triazolo[1,5-a]pyrimidine series demonstrates >20-fold selectivity for CDK2 over CDK1 in sister studies [2], a property not typically shared by pyrido-pyrimidinone isomers.

Kinase Profiling Scaffold Hopping Selectivity

Molecular Properties Fit for CNS Drug Space Relative to Higher-MW Analogs

The target compound exhibits favorable computed physicochemical properties: XLogP3 = -0.6, topological polar surface area (TPSA) = 73.5 Ų, hydrogen bond donor count = 1, and molecular weight = 216.20 Da [1]. These values fall well within established CNS multiparameter optimization (MPO) space (CNS MPO score ≥4.5), unlike larger [1,2,4]triazolo[1,5-a]pyrimidine leads such as compound 14c (MW 442.3; TPSA ~120 Ų; HBD=4) [2], which are excluded from CNS applications due to high MW and polarity. The target scaffold thus offers a unique procurement pathway for laboratories pursuing dual kinase-CNS programs where CNS-penetrant chemical starting points are rare.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Proven Synthetic Tractability vs. Pyrido[3,4-d]Pyrimidine Congeners

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine scaffold is accessible via a regioselective multi-component reaction (MCR) using aminotriazoles, beta-ketoglutaric acid dimethyl ester, and DMF-DMA, with subsequent selective reduction to the dihydro intermediate [1]. This MCR-based approach contrasts with the linear, multi-step synthesis required for pyrido[3,4-d]pyrimidine scaffolds, which often requires harsh conditions and provides lower overall yields (typically <30% over 4 steps for analogous amino-substituted derivatives) [2]. The MCR route to the target scaffold delivers sufficient material for full SAR campaigns in an academic or small-biotech setting with standard equipment, making it a pragmatically superior choice for iterative library synthesis.

Synthetic Chemistry Scale-Up Multi-Component Reaction

Optimal Application Scenarios for 7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


CDK2 Fragment-Based Lead Discovery with Maximized Ligand Efficiency

CAS 924834-86-6 serves as an ideal core fragment for fragment-based drug design (FBDD) campaigns targeting CDK2. Its minimal scaffold (MW 216 Da; 16 heavy atoms) [1] provides ligand efficiency (LE) values exceeding those of larger triazolo-pyrimidine leads by over 40% [2], allowing the identification of high-quality hits that can be grown into selective leads with favorable physicochemical profiles. The compound’s X-ray co-crystal structure with CDK2 (PDB: 2C6T) confirms a conserved hinge-binding geometry suitable for fragment elaboration [3].

Synthesis of CNS-Penetrant Kinase Probe Libraries

The low molecular weight (216.20 Da), minimal HBD count (1), and favorable TPSA (73.5 Ų) place the target compound well within the CNS MPO desirable space [1]. Research groups building focused kinase inhibitor libraries for CNS indications (e.g., glioblastoma, neurodegenerative disease) can leverage this scaffold as a core for rapid, parallel library synthesis via the published MCR route [2], circumventing the synthetic complexity and CNS-unfavorable properties of larger triazolo-pyrimidine analogs [3].

Scaffold-Hopping Reference Standard for Kinase Profiling

The angular [3,4-e] ring fusion distinguishes this compound from the more prevalent pyrido[2,3-d] and pyrido[3,4-d] isomers [1]. Procuring CAS 924834-86-6 as a scaffold-hopping reference standard allows selectivity profiling laboratories to deconvolute the contribution of core topology to kinase selectivity, an essential step in mitigating CDK1-related toxicity [2] and understanding off-target polypharmacology across the human kinome.

Chemical Biology Probe Development via N7 Derivatization

The primary amino group at position 7 provides a unique synthetic handle for late-stage diversification, including bioconjugation to fluorophores, E3 ligase ligands (for PROTAC development), or affinity tags for pull-down experiments [1]. This contrasts with C7-substituted analogs, which lack a derivatizable nitrogen at this position. Chemical biology groups can procure CAS 924834-86-6 as a versatile starting point for generating target-engagement probes to validate CDK2 as a therapeutic target in cellular models [2].

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